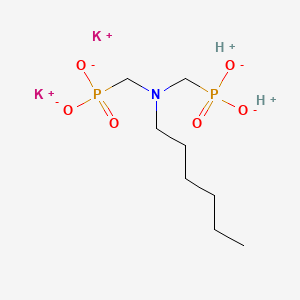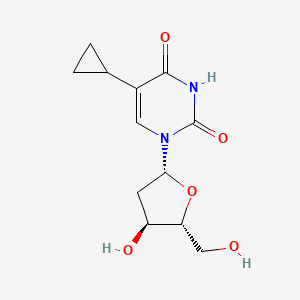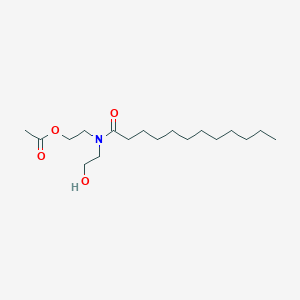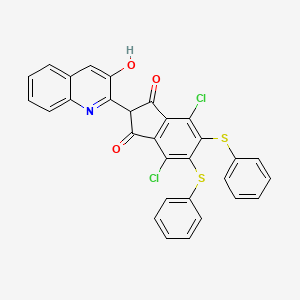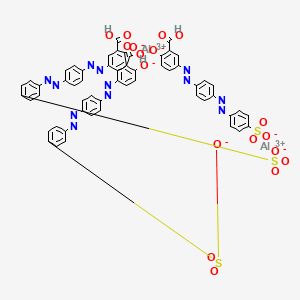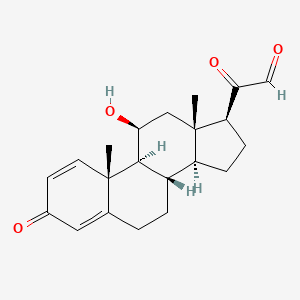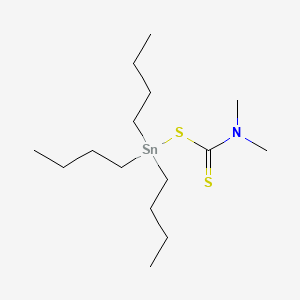
Tributyl((dimethylthiocarbamoyl)thio)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl((dimethylthiocarbamoyl)thio)stannane is an organotin compound with the molecular formula C15H33NS2Sn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of Tributyl((dimethylthiocarbamoyl)thio)stannane typically involves the reaction of tributylstannyl chloride with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tributyl((dimethylthiocarbamoyl)thio)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of tributylstannane and dimethylthiocarbamoyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylthiocarbamoyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tributyl((dimethylthiocarbamoyl)thio)stannane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Tributyl((dimethylthiocarbamoyl)thio)stannane involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Tributyl((dimethylthiocarbamoyl)thio)stannane can be compared with other organotin compounds such as:
- Tributyl((p-tert-butylbenzoyl)oxy)stannane
- Stannane, tributyl-, mono (resin acyloxy) derivatives
- Stannane, tributyl-, mono (naphthenoyloxy) derivatives
- Tributyl((p-dodecylphenyl)sulphonyl)oxy)stannane
- Sodium tributylstannolate
These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its dimethylthiocarbamoyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
67057-32-3 |
|---|---|
Molecular Formula |
C15H33NS2Sn |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
tributylstannyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
CXGOYWIFLADZKJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


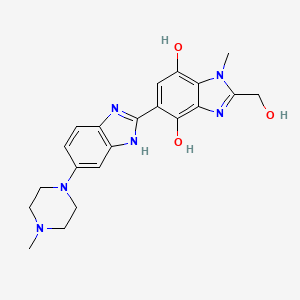
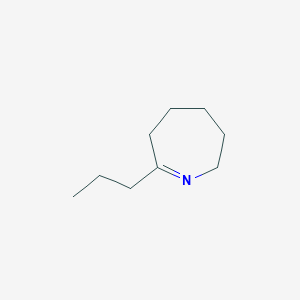


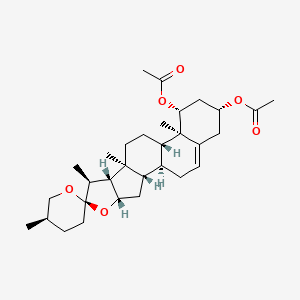
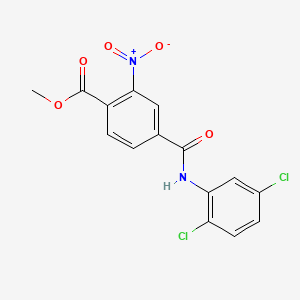

![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
